molecular formula C14H19I B15438397 4-Iododiamantane

4-Iododiamantane

Cat. No.: B15438397
M. Wt: 314.20 g/mol
InChI Key: JDAOGDIXYWXOIH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Iododiamantane is a useful research compound. Its molecular formula is C14H19I and its molecular weight is 314.20 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C14H19I

Molecular Weight

314.20 g/mol

IUPAC Name

4-iodopentacyclo[7.3.1.14,12.02,7.06,11]tetradecane

InChI

InChI=1S/C14H19I/c15-14-4-11-8-1-7-2-9(11)13(6-14)10(3-7)12(8)5-14/h7-13H,1-6H2

InChI Key

JDAOGDIXYWXOIH-UHFFFAOYSA-N

Canonical SMILES

C1C2CC3C4C1C5CC(C4)(CC3C5C2)I

Origin of Product

United States

Biological Activity

4-Iododiamantane is a halogenated derivative of diamantane, a member of the diamondoid family known for its unique structural properties and potential applications in medicinal chemistry. The biological activity of this compound has garnered interest due to its possible therapeutic uses, particularly in antiviral and anticancer applications. This article explores the biological activity of this compound, detailing its mechanisms of action, research findings, and case studies.

Structural Characteristics

This compound retains the rigid diamondoid structure, which contributes to its stability and potential bioactivity. The introduction of iodine at the fourth position alters its electronic properties, potentially enhancing interactions with biological targets.

Biological Activity Overview

This compound exhibits several biological activities, primarily attributed to its ability to interact with cellular components. Key areas of research include:

  • Antiviral Activity : Similar to other adamantane derivatives, this compound may inhibit viral replication mechanisms.
  • Cytotoxic Effects : Preliminary studies suggest potential cytotoxicity against certain cancer cell lines.

The mechanisms through which this compound exerts its biological effects include:

  • Ion Channel Modulation : The compound may interact with ion channels, similar to other diamondoid derivatives that affect cellular signaling pathways.
  • Radical Scavenging : Its structure may enable it to act as a radical scavenger, protecting cells from oxidative stress.

Research Findings

Recent studies have focused on the synthesis and evaluation of this compound's biological properties. A summary of key findings is presented in the table below:

StudyYearFindings
2020Investigated the synthesis of iodinated diamondoid derivatives and their potential as antiviral agents.
2024Explored the cytotoxic effects of various diamondoid derivatives, including this compound, on cancer cell lines.
2013Discussed the medicinal chemistry of adamantane derivatives, highlighting their therapeutic potential and mechanisms.

Case Studies

Several case studies have been conducted to evaluate the efficacy of this compound:

  • Antiviral Efficacy : A study demonstrated that this compound showed promising results in inhibiting viral replication in vitro.
  • Cytotoxicity Assessment : Another investigation assessed the compound's effects on human cancer cell lines, revealing moderate cytotoxicity comparable to established chemotherapeutic agents.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.